![molecular formula C24H15N3O12 B10887200 Bis[2-(4-nitrophenyl)-2-oxoethyl] 4-nitrobenzene-1,2-dicarboxylate](/img/structure/B10887200.png)
Bis[2-(4-nitrophenyl)-2-oxoethyl] 4-nitrobenzene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[2-(4-nitrophenyl)-2-oxoethyl] 4-nitrobenzene-1,2-dicarboxylate is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of nitrophenyl groups and ester functionalities, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(4-nitrophenyl)-2-oxoethyl] 4-nitrobenzene-1,2-dicarboxylate typically involves the esterification of 4-nitrobenzene-1,2-dicarboxylic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Bis[2-(4-nitrophenyl)-2-oxoethyl] 4-nitrobenzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Bis[2-(4-nitrophenyl)-2-oxoethyl] 4-nitrobenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Bis[2-(4-nitrophenyl)-2-oxoethyl] 4-nitrobenzene-1,2-dicarboxylate involves its interaction with molecular targets through its reactive functional groups. The nitrophenyl groups can participate in electron transfer reactions, while the ester groups can undergo hydrolysis or substitution reactions. These interactions can modulate biological pathways or chemical processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Bis(2,4-dinitrophenyl) oxalate: Known for its chemiluminescent properties and used in detection applications.
Bis[2-(4-nitrophenyl)-2-oxoethyl] isophthalate: Similar structure but with isophthalate instead of benzene-1,2-dicarboxylate.
Bis(2-{4-nitrophenyl}-2-oxoethyl) [1,1’-biphenyl]-2,2’-dicarboxylate: Another structurally related compound with biphenyl groups.
Uniqueness
Bis[2-(4-nitrophenyl)-2-oxoethyl] 4-nitrobenzene-1,2-dicarboxylate is unique due to its specific combination of nitrophenyl and ester groups, which confer distinct reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its versatility in various scientific fields make it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C24H15N3O12 |
|---|---|
Molecular Weight |
537.4 g/mol |
IUPAC Name |
bis[2-(4-nitrophenyl)-2-oxoethyl] 4-nitrobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H15N3O12/c28-21(14-1-5-16(6-2-14)25(32)33)12-38-23(30)19-10-9-18(27(36)37)11-20(19)24(31)39-13-22(29)15-3-7-17(8-4-15)26(34)35/h1-11H,12-13H2 |
InChI Key |
NQSWMPOGCDYAOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(E)-[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B10887127.png)
![N'-{[(2-chloro-4,5-difluorophenyl)carbonyl]oxy}-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B10887129.png)
![1-benzyl-2,3-dimethyl-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1H-indole-5-carboxamide](/img/structure/B10887132.png)
![1-{4-[(9-Ethylcarbazol-3-YL)methyl]piperazin-1-YL}-2-phenylethanone](/img/structure/B10887143.png)
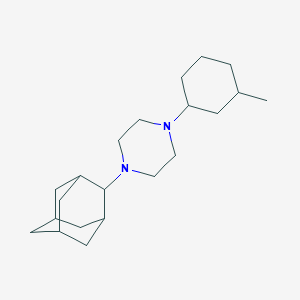
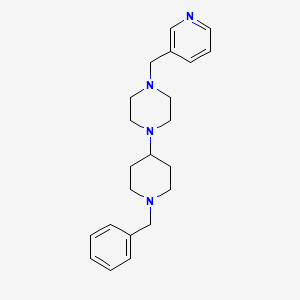
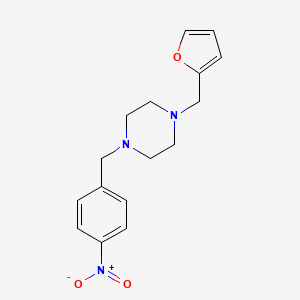
![(2,6-Dimethoxyphenyl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B10887171.png)
![3-{(1E)-2-cyano-3-[(4-methylphenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methylbenzoate](/img/structure/B10887177.png)
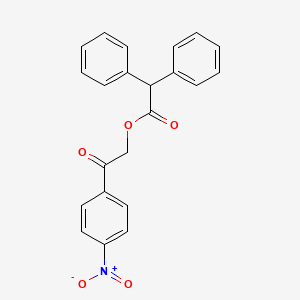
![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10887209.png)
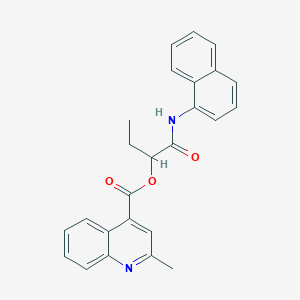
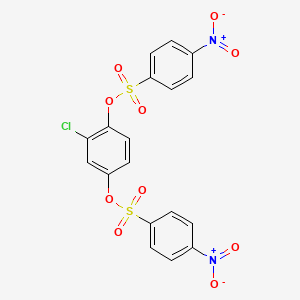
![3-[3-(2,3-Dicyanophenoxy)phenoxy]phthalonitrile](/img/structure/B10887227.png)
